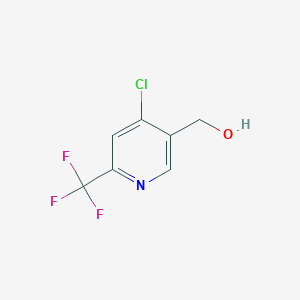

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMIDRQMWQDVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted pyridine derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde or 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid.

Reduction: 6-(Trifluoromethyl)pyridin-3-yl)methanol.

Substitution: 4-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol or 4-Mercapto-6-(trifluoromethyl)pyridin-3-yl)methanol.

Scientific Research Applications

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, highlighting differences in substituents, functional groups, and molecular properties:

Key Differences and Implications

Functional Group Variations

- Aldehyde vs. Hydroxymethyl : The carbaldehyde analog (CAS: 1060807-48-8) lacks the hydroxymethyl group, replacing it with an aldehyde (-CHO). This increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or amines). In contrast, the hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or etherification .

- Amine vs. Hydroxymethyl : The amine analog (CAS: 1196153-86-2) exhibits distinct reactivity, such as participation in amide bond formation or palladium-catalyzed coupling reactions, which are less feasible with the hydroxymethyl group .

Substituent Effects

- Halogen Variations: Replacing -CF₃ with -Br (as in CAS: 1807036-97-0) alters electronic properties. This makes bromo derivatives more suitable for cross-coupling reactions .

- Positional Isomerism : The dichloro-methyl analog (CAS: 374800-25-6) demonstrates how substituent positions affect bioactivity. The 2,4-dichloro-6-methyl configuration is associated with herbicidal properties, whereas the 4-chloro-6-CF₃ motif is linked to pharmaceutical applications .

Trifluoromethyl Group Impact

The -CF₃ group in the target compound enhances lipophilicity and metabolic stability, critical for drug candidates. Its electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to specific positions .

Biological Activity

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 3-position. This unique structure imparts distinct chemical properties that have been explored for various biological activities, including antimicrobial, anti-inflammatory, and potential applications in drug discovery.

The compound's molecular formula is C7H6ClF3N, and its structural features contribute to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which plays a crucial role in inflammation .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. It has shown potential as an antimalarial agent, targeting Plasmodium falciparum in preliminary assays. Optimization of similar pyridine derivatives has been reported to enhance their efficacy against malaria .

Research Findings and Case Studies

The mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific enzymes or receptors involved in microbial resistance or inflammatory responses. For instance, the compound's ability to inhibit cytochrome P450 enzymes could play a role in its pharmacokinetics and overall efficacy .

Q & A

Q. What are the standard synthetic routes for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, and what critical parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via halogenation and reduction steps. A common route involves:

Nucleophilic substitution : Reacting a halogenated pyridine precursor (e.g., 4-chloro-6-(trifluoromethyl)pyridine) with a hydroxyl source under basic conditions.

Reduction : Using reducing agents like LiAlH₄ or NaBH₄ to convert ester or carbonyl intermediates to the methanol derivative .

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction efficiency .

- Temperature control : Exothermic reduction steps require gradual reagent addition to avoid side reactions .

- Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 211.57 for [M+H]⁺) and retention time consistency (e.g., 0.29–1.26 minutes under varying conditions) .

- NMR : ¹H/¹³C NMR resolves structural ambiguities; chloro and trifluoromethyl groups show distinct splitting patterns .

- Elemental analysis : Validates purity (>95%) .

For conflicting data, cross-validate using multiple techniques (e.g., compare LCMS retention times with synthetic intermediates in patent examples) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer:

- Steric and electronic effects : The chloro group directs electrophilic substitution to the 2-position, while the trifluoromethyl group enhances stability via hydrophobic interactions .

- Reactivity in coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to functionalize the pyridine ring. The CF₃ group may require optimized ligands (e.g., XPhos) to mitigate steric hindrance .

- Experimental validation : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies can address contradictory reports on the compound’s stability under varying storage conditions?

Methodological Answer:

- Controlled stability studies : Store samples under inert atmospheres (N₂/Ar) at –20°C to minimize hydrolysis of the methanol group .

- Degradation analysis : Use accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidation to carboxylic acid derivatives) .

- Additive screening : Antioxidants (e.g., BHT) or desiccants (e.g., silica gel) can improve shelf life .

Q. How can computational chemistry predict viable synthetic pathways or optimize existing routes for this compound?

Methodological Answer:

- Retrosynthetic planning : Tools like AiZynthFinder propose routes using commercially available precursors (e.g., 4-chloro-6-(trifluoromethyl)nicotinic acid esters) .

- DFT calculations : Model transition states for key steps (e.g., LiAlH₄ reduction) to optimize reaction coordinates and minimize byproducts .

- Machine learning : Train models on patent data (e.g., EP 4374877 A2) to predict solvent/catalyst combinations for improved yields .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for LiAlH₄-mediated reductions of related pyridine esters?

Methodological Answer:

- Variable control : Replicate reactions under strictly anhydrous conditions (LiAlH₄ is moisture-sensitive) and monitor reaction progress via TLC .

- Side reaction identification : Use GC-MS to detect aldehyde intermediates, indicating over-reduction, and adjust stoichiometry (e.g., 1.2 equiv LiAlH₄) .

- Literature benchmarking : Compare yields from peer-reviewed syntheses (e.g., 85–91% in patent examples) versus small-scale lab trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.